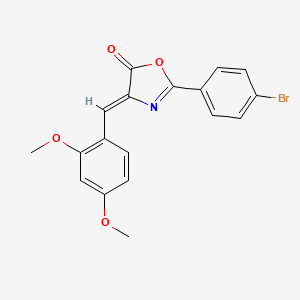
(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological studies, it may be used as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-fluorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-methylphenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the bromine atom in (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one distinguishes it from its analogs with different halogen or alkyl substitutions. This can result in unique reactivity and biological activity profiles, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H14BrNO4 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
(4Z)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14BrNO4/c1-22-14-8-5-12(16(10-14)23-2)9-15-18(21)24-17(20-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3/b15-9- |
Clé InChI |
RXSFYRNZNLQWAC-DHDCSXOGSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11224265.png)
![3-(4-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11224276.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11224282.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11224286.png)
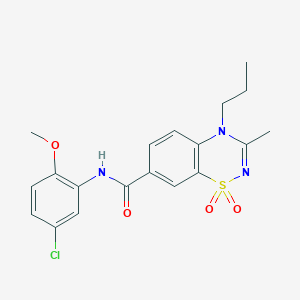
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11224292.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224296.png)
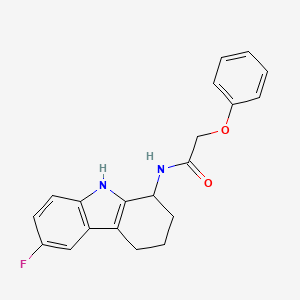
![4-Butoxy-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11224299.png)
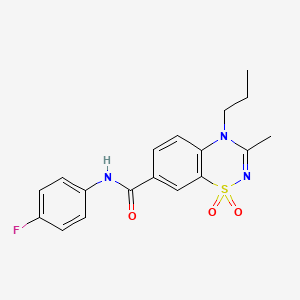
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11224316.png)
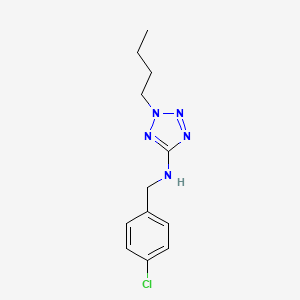
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11224335.png)
![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11224365.png)
